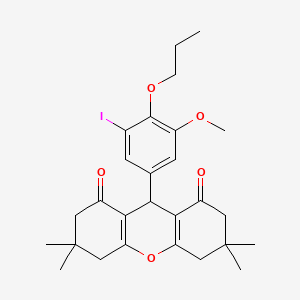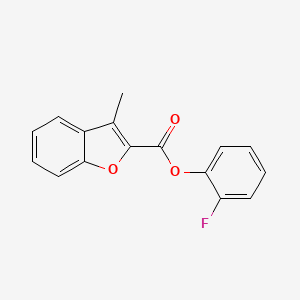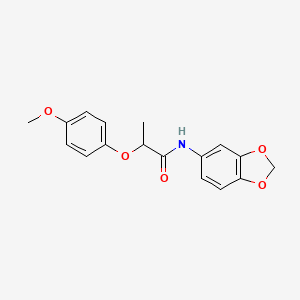![molecular formula C19H25N3O4 B5175480 5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)
5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDP or BDP-43, and it has been found to have a variety of potential applications in the fields of medicine, biochemistry, and biotechnology.
作用機序
The mechanism of action of BDP involves its ability to inhibit the activity of certain enzymes and proteins. Specifically, BDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDP has also been found to inhibit the activity of amyloid-beta peptide (Aβ), a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BDP has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDP has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, BDP has been found to inhibit the aggregation of Aβ, which can help to prevent the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using BDP in lab experiments is its ability to inhibit the activity of COX-2 and Aβ. This makes it a useful tool for studying the inflammatory response and neurodegenerative disorders. Additionally, BDP is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using BDP in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of BDP.
将来の方向性
There are several future directions for research on BDP. One area of interest is the development of BDP-based biosensors for the detection of biomolecules. Another area of interest is the development of BDP-based drug delivery systems for the treatment of inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to determine the potential side effects and safe dosage of BDP in humans.
Conclusion:
In conclusion, BDP is a chemical compound that has been studied extensively in scientific research due to its potential applications in a variety of fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties, and it has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BDP has also been found to have potential applications in the field of biotechnology, specifically in the development of biosensors and drug delivery systems. Further research is needed to fully understand the potential of BDP and its limitations.
合成法
The synthesis of BDP involves the reaction of 2,4,6-trione with 2-butoxy-4-(diethylamino)benzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
BDP has been studied extensively in scientific research due to its potential applications in a variety of fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. BDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BDP has been found to have potential applications in the field of biotechnology, specifically in the development of biosensors and drug delivery systems.
特性
IUPAC Name |
5-[[2-butoxy-4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-7-10-26-16-12-14(22(5-2)6-3)9-8-13(16)11-15-17(23)20-19(25)21-18(15)24/h8-9,11-12H,4-7,10H2,1-3H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUONWIHKRIYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N(CC)CC)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![4-[2-(2-bromo-4,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5175425.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)



![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)



![2-fluoro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5175515.png)